molecular formula C14H21ClN2O B7933134 (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-propionamide

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-propionamide

Cat. No.: B7933134
M. Wt: 268.78 g/mol
InChI Key: ZPQWAPLYNZJDNE-VUWPPUDQSA-N
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Description

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-propionamide is a useful research compound. Its molecular formula is C14H21ClN2O and its molecular weight is 268.78 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-propionamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a comprehensive review of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound’s structure can be described as follows:

  • IUPAC Name: (S)-2-amino-N-(1-(3-chlorophenyl)ethyl)-N-isopropylpropionamide
  • Molecular Formula: C15H24ClN2O
  • CAS Number: 1354028-24-2

The presence of the chlorophenyl group is significant, as halogenated aromatic compounds often exhibit enhanced biological activity due to their ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in inflammatory processes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) which inhibit cyclooxygenase enzymes (COX-1 and COX-2) .
  • Receptor Modulation: It may also modulate receptors associated with pain and inflammation, leading to analgesic effects.

Antioxidant Activity

Research indicates that derivatives of propionamide compounds often exhibit notable antioxidant properties. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases. In studies involving similar compounds:

  • DPPH Scavenging Activity: Compounds structurally related to this compound demonstrated significant DPPH scavenging activity, suggesting potential therapeutic benefits .

Anti-inflammatory Effects

Given its structural similarities to established NSAIDs, the compound is hypothesized to possess anti-inflammatory properties. In vitro studies have shown that similar derivatives effectively reduce pro-inflammatory cytokines and inhibit inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Study on Ibuprofen Derivatives:
    • A study evaluated the pharmacological properties of ibuprofen derivatives, noting enhanced antioxidant activity and cell viability in human dermal fibroblasts . This suggests that modifications similar to those in this compound could yield beneficial effects in human cells.
  • Mechanism-Based Approaches:
    • Research focused on mechanism-based approaches for anticancer drugs highlighted the importance of specific molecular interactions in determining biological activity . This underscores the need for further investigation into how this compound interacts at the molecular level.

Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AntioxidantSignificant DPPH scavenging ability observed in related compounds
Anti-inflammatoryPotential inhibition of COX enzymes; reduction of pro-inflammatory cytokinesHypothetical based on structure
AnticancerPossible modulation of pathways involved in cancer progressionRelated studies on similar compounds

Properties

IUPAC Name

(2S)-2-amino-N-[1-(3-chlorophenyl)ethyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-9(2)17(14(18)10(3)16)11(4)12-6-5-7-13(15)8-12/h5-11H,16H2,1-4H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQWAPLYNZJDNE-VUWPPUDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C1=CC(=CC=C1)Cl)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C(C)C)C(C)C1=CC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.